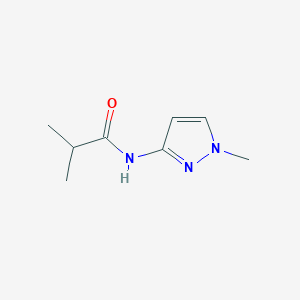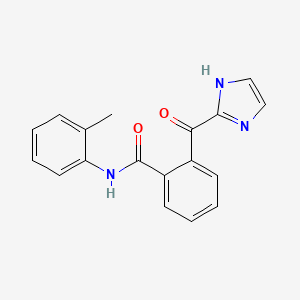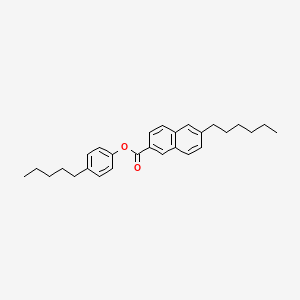
4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate is an organic compound known for its unique structural properties It is an ester derived from 2-naphthalenecarboxylic acid and is characterized by the presence of both a naphthalene ring and a phenyl ring, each substituted with alkyl chains
Preparation Methods
The synthesis of 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between 2-naphthalenecarboxylic acid and 4-pentylphenol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Chemical Reactions Analysis
4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid for sulfonation), halogens (e.g., bromine for halogenation), and oxidizing agents (e.g., potassium permanganate for oxidation). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments. The aromatic rings provide a rigid structure that can interact with other aromatic systems through π-π stacking interactions .
Comparison with Similar Compounds
Similar compounds to 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate include other esters derived from naphthalenecarboxylic acid and substituted phenols. These compounds share similar structural features but differ in the length and nature of their alkyl chains. Examples include:
- 4-Methylphenyl 6-hexylnaphthalene-2-carboxylate
- 4-Ethylphenyl 6-hexylnaphthalene-2-carboxylate
The uniqueness of this compound lies in its specific alkyl chain lengths, which can influence its physical and chemical properties, such as solubility and melting point .
Properties
CAS No. |
62622-56-4 |
|---|---|
Molecular Formula |
C28H34O2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 6-hexylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C28H34O2/c1-3-5-7-9-11-23-12-15-25-21-26(17-16-24(25)20-23)28(29)30-27-18-13-22(14-19-27)10-8-6-4-2/h12-21H,3-11H2,1-2H3 |
InChI Key |
NQJDEOWSEIIYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


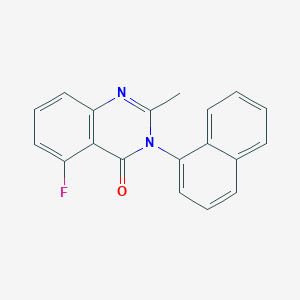
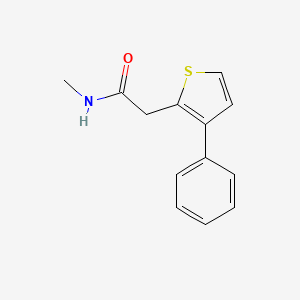
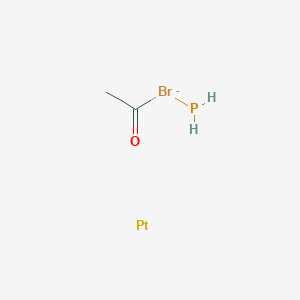
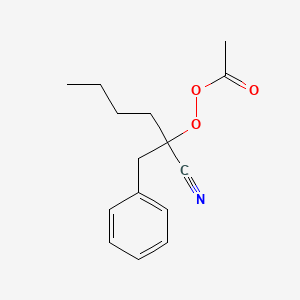
![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
![2-Benzyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B14529244.png)
![Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14529253.png)
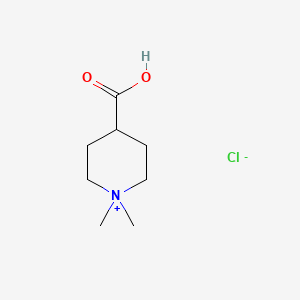
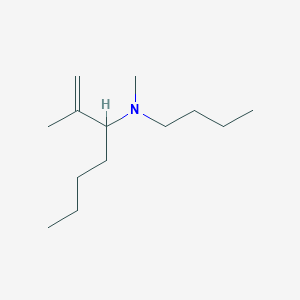
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
